molecular formula C7H3BrF5NO B1391536 3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine CAS No. 1214332-89-4

3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine

Cat. No. B1391536
M. Wt: 292 g/mol
InChI Key: PUEGFLPSEZHXNI-UHFFFAOYSA-N
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Description

“3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine” is a type of organic compound known as a halopyridine, which is a pyridine ring that is substituted at one or more positions by a halogen atom. In this case, the pyridine ring is substituted with bromine, difluoromethoxy, and trifluoromethyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the bromine, difluoromethoxy, and trifluoromethyl groups onto the pyridine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine ring, with the bromine, difluoromethoxy, and trifluoromethyl groups attached at the 3rd, 6th, and 2nd positions, respectively .


Chemical Reactions Analysis

As a halopyridine, this compound would be expected to undergo reactions typical of aromatic halides and pyridines. This could include nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the halogen and trifluoromethyl groups, which are electron-withdrawing, and the difluoromethoxy group, which is electron-donating .

Safety And Hazards

As with many halogenated organic compounds, this compound could potentially be hazardous. It’s important to handle it with appropriate safety precautions .

Future Directions

The future research directions for this compound would likely depend on its potential applications. It could be of interest in the development of new pharmaceuticals or agrochemicals, or in materials science .

properties

IUPAC Name

3-bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF5NO/c8-3-1-2-4(15-6(9)10)14-5(3)7(11,12)13/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEGFLPSEZHXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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